N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
Brand Name: Vulcanchem
CAS No.: 886908-69-6
VCID: VC4655552
InChI: InChI=1S/C18H17N3O6S2/c1-12-6-8-14(9-7-12)29(25,26)11-16(22)19-18-21-20-17(27-18)13-4-3-5-15(10-13)28(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Molecular Formula: C18H17N3O6S2
Molecular Weight: 435.47

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

CAS No.: 886908-69-6

Cat. No.: VC4655552

Molecular Formula: C18H17N3O6S2

Molecular Weight: 435.47

* For research use only. Not for human or veterinary use.

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide - 886908-69-6

Specification

CAS No. 886908-69-6
Molecular Formula C18H17N3O6S2
Molecular Weight 435.47
IUPAC Name 2-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Standard InChI InChI=1S/C18H17N3O6S2/c1-12-6-8-14(9-7-12)29(25,26)11-16(22)19-18-21-20-17(27-18)13-4-3-5-15(10-13)28(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22)
Standard InChI Key SLFHAJJDGRBMBP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C

Introduction

Synthesis

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves multistep organic reactions. General steps include:

  • Formation of the Oxadiazole Ring:

    • The oxadiazole core is typically synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    • For this compound, the methylsulfonyl-substituted phenyl hydrazide reacts with an appropriate carboxylic acid derivative under dehydrating conditions.

  • Introduction of Tosylacetamide Group:

    • The tosylacetamide moiety is introduced via nucleophilic substitution or amidation reactions using tosyl chloride and acetamide derivatives.

Reaction Conditions:

  • Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often used for cyclization.

  • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) facilitate the reaction.

Antimicrobial Potential

Compounds containing the 1,3,4-oxadiazole scaffold are known for their broad-spectrum antimicrobial activities. Studies have shown that derivatives with sulfonamide groups exhibit enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .

Anti-inflammatory Activity

Molecular docking studies on related oxadiazole compounds suggest potential inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), indicating anti-inflammatory properties .

Analytical Characterization

Characterization methods for this compound include:

TechniquePurpose
FT-IR SpectroscopyIdentifies functional groups (e.g., NH stretch at ~3300 cm⁻¹).
NMR SpectroscopyConfirms molecular structure via chemical shifts of protons and carbons.
Mass SpectrometryVerifies molecular weight and fragmentation pattern.
X-Ray CrystallographyDetermines precise molecular geometry (if crystalline).

Applications in Medicinal Chemistry

This compound is a promising candidate for drug development due to its multifunctional scaffold:

  • Anticancer Agents:

    • Oxadiazole derivatives have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis .

  • Antimicrobial Drugs:

    • Effective against resistant bacterial strains due to unique mechanisms of action .

  • Anti-inflammatory Drugs:

    • Potential inhibitors of inflammatory pathways based on docking studies .

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